molecular formula C15H10N2O8 B2466737 2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID CAS No. 324067-85-8

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID

Cat. No.: B2466737
CAS No.: 324067-85-8
M. Wt: 346.251
InChI Key: KTFWWTJWMANJTR-UHFFFAOYSA-N
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Description

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID is a complex organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of nitro groups (-NO2) and a benzoic acid moiety, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID typically involves multiple steps. One common method includes the nitration of 2-hydroxy-4-nitrobenzoic acid with methyl iodide, followed by further reactions to introduce the nitrophenylmethoxycarbonyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where aromatic compounds are treated with nitric acid under controlled conditions . The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted nitrobenzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes and pathways. The compound’s structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID is unique due to the presence of multiple nitro groups and the nitrophenylmethoxycarbonyl moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O8/c18-14(19)13-11(2-1-3-12(13)17(23)24)15(20)25-8-9-4-6-10(7-5-9)16(21)22/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFWWTJWMANJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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